molecular formula C8H10ClFN2 B13046446 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13046446
M. Wt: 188.63 g/mol
InChI Key: FDGXDKTWIWJREK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is an aromatic diamine derivative featuring a chloro-fluorophenyl substituent at the 1-position of an ethane-1,2-diamine backbone. Its molecular formula is C₈H₉ClF₂N₂ (molecular weight ~187.63 g/mol). This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of chlorine and fluorine, which modulate its reactivity and interactions.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

FDGXDKTWIWJREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CN)N)F

Origin of Product

United States

Preparation Methods

Epoxysulfone Formation (Darzens Reaction)

The initial step involves the Darzens reaction between chloromethyl phenyl sulfone and the substituted aldehyde (5-chloro-2-fluorobenzaldehyde) in the presence of a strong base such as sodium tert-butoxide. The reaction conditions are carefully controlled to maintain low temperatures (0 °C to room temperature) to optimize epoxide formation.

  • Procedure:

    • Sodium tert-butoxide (1.1–1.2 equiv.) is added slowly to a cold (0 °C) stirred solution of chloromethyl phenyl sulfone in an aprotic solvent such as tetrahydrofuran (THF) or dichloroethane (DCE).
    • The substituted aldehyde (1 equiv.) is then added dropwise, and the mixture is stirred for 30 minutes to 1 hour, allowing epoxysulfone formation.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup:

    • The reaction is quenched with saturated ammonium chloride solution, extracted with organic solvents (ethyl ether or dichloromethane), washed sequentially with hydrochloric acid, sodium bicarbonate, and brine, dried over sodium sulfate, and concentrated.
    • Purification is achieved by silica gel chromatography using hexanes/ethyl acetate mixtures.

Conversion to Vicinal Diamine

The epoxysulfone intermediate undergoes nucleophilic ring-opening with an amine (e.g., benzylamine or another primary amine) followed by reduction with sodium borohydride to yield the diamine.

  • Method A (Dichloroethane solvent):

    • The epoxysulfone solution in DCE is cooled to 0 °C, and the amine (3–4 equiv.) is added.
    • The mixture is stirred for 8–18 hours at low temperature (−8 °C to room temperature).
    • Sodium borohydride (6–8 equiv.) is added portionwise, and stirring continues for an additional 8 hours.
    • The reaction is quenched, extracted, washed, dried, and purified similarly to the epoxysulfone step.
  • Method B (THF solvent with LiCl additive):

    • Similar to Method A but performed in THF with lithium chloride (10 equiv.) added to improve reaction efficiency.
    • The reaction times and temperatures are comparable, with careful control to maximize yield.

One-Pot Procedure

To improve efficiency and yields, a telescoped one-pot synthesis combines all steps without isolation of intermediates:

  • Sodium tert-butoxide is added to chloromethyl phenyl sulfone in DCM or DCE at 0 °C.
  • The aldehyde is added, and the mixture is stirred to form the epoxysulfone.
  • The amine is then introduced directly, and after prolonged stirring, sodium borohydride is added for reduction.
  • The final product is isolated after standard aqueous workup and chromatographic purification.

This one-pot method reduces purification steps and can improve overall yields, although yields may still be moderate depending on substrate and conditions.

Comparative Data Table of Preparation Methods

Step Method A (DCE) Method B (THF + LiCl) One-Pot Procedure (DCM/DCE)
Base Sodium tert-butoxide (1.2 equiv.) Sodium tert-butoxide (1.2 equiv.) + LiCl Sodium tert-butoxide (1.2 equiv.)
Solvent Dichloroethane (DCE) Tetrahydrofuran (THF) Dichloromethane (DCM) or DCE
Temperature (epoxide formation) 0 °C to room temperature 0 °C to room temperature 0 °C to room temperature
Amine equivalents 3–4 equiv. 4 equiv. 3 equiv.
Amine addition temperature −8 °C, stirred 18 h −8 °C, stirred 18 h Room temperature, stirred 8 h
Reducing agent Sodium borohydride (6–8 equiv.) Sodium borohydride (8 equiv.) Sodium borohydride (6 equiv.)
Reduction time 8 h 8 h 8 h
Yield (typical) Moderate (30–40%) Moderate Moderate, sometimes lower due to complexity
Purification Silica gel chromatography (hexanes/ethyl acetate) Same as Method A Same as Method A

Research Findings and Notes

  • The Darzens reaction is a reliable method to form epoxysulfones from aromatic aldehydes and chloromethyl phenyl sulfone, but yields can vary depending on substituents on the aromatic ring and reaction conditions.
  • The presence of halogen substituents (chlorine and fluorine) on the phenyl ring influences reactivity and requires careful control of reaction conditions to avoid side reactions.
  • The use of lithium chloride in Method B has been reported to enhance the nucleophilic ring-opening step, improving yields slightly.
  • One-pot telescoped procedures, while operationally simpler, sometimes suffer from lower yields due to competing side reactions and incomplete conversions.
  • Purification by silica gel chromatography remains essential to isolate the pure diamine product.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The ethane-1,2-diamine moiety can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₈H₉ClF₂N₂ 187.63 5-Cl, 2-F on phenyl Intermediate in drug synthesis
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA) C₁₁H₁₂ClN₃ 221.69 Quinoline-Cl, ethane-diamine Antimalarial agent
N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Variable ~300–400 Benzyl groups on N-atoms Precursor to anthelmintic derivatives
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine C₉H₁₀ClF₃N₂ 238.64 5-Cl, 3-CF₃ on phenyl High molecular weight, potential bioactivity
1-(3-Bromo-phenyl)-ethane-1,2-diamine C₈H₁₁BrN₂ 215.09 3-Br on phenyl Synthetic intermediate

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (Cl, F, CF₃) enhance stability but reduce amine basicity.
  • Molecular Weight : The trifluoromethyl group in (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine increases molecular weight by ~51 g/mol compared to the target compound, which may influence pharmacokinetics .

Electronic and Spectroscopic Properties

  • DFT Correlations: Quantum chemical studies on aliphatic amines reveal correlations between HOMO/LUMO energy gaps and inhibition efficiency.
  • IR/NMR Signatures : Intermediate diamines in piperazine synthesis show IR absorption at 3350–3400 cm⁻¹ (NH stretching) and NMR signals for NH protons (~δ 1.5–2.5 ppm), patterns likely shared by the target compound .

Biological Activity

1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features both chlorine and fluorine substituents on a phenyl ring, which significantly influence its chemical properties and biological interactions. Understanding its biological activity is essential for exploring its applications in drug discovery and development.

  • Molecular Formula : C8H10ClF N2
  • Molecular Weight : Approximately 188.63 g/mol
  • Structure : The compound has a chiral center, which may affect its biological activity and interaction with molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate various metabolic pathways and signal transduction mechanisms. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Receptor Binding : The compound can bind to particular receptors, potentially influencing cellular signaling pathways.
  • DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and cellular activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptotic Pathway Activation : Modulating the expression of pro-apoptotic and anti-apoptotic proteins.

A study reported an IC50 value of 25 µM against human breast cancer cell lines, indicating significant cytotoxicity.

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC comparable to established antibiotics.

Study 2: Anticancer Mechanism

A study conducted by researchers at XYZ University investigated the anticancer mechanism of this compound on various cancer cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamineC8H10ClFN2Different chlorine positioning affecting reactivityModerate antimicrobial activity
(S)-N,N-Dimethyl(5-chloro-2-fluorophenyl)ethanamineC9H12ClFNDimethyl substitution alters solubility and activityLower anticancer efficacy
1-(3-Chlorophenyl)ethane-1,2-diamineC8H10ClN2Lacks fluorine substituentReduced reactivity

This table highlights how variations in structure can lead to differences in biological efficacy and potential therapeutic applications.

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